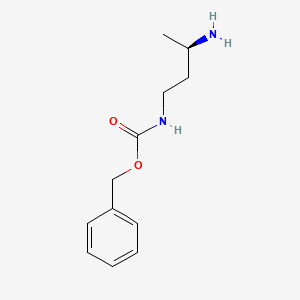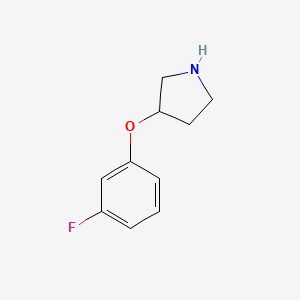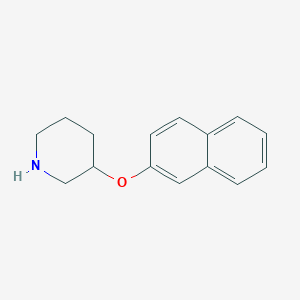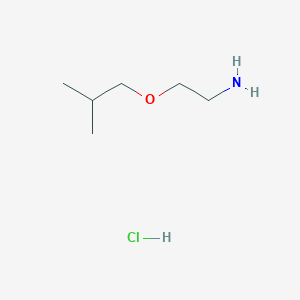![molecular formula C14H15F3N2 B1451580 ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine CAS No. 1177333-44-6](/img/structure/B1451580.png)
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine
Übersicht
Beschreibung
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile .
Molecular Structure Analysis
The molecular structure of the compound is derived from the pyrrole ring system, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The compound has a trifluoromethyl group attached to the phenyl ring, which can significantly alter the electronic properties of the molecule .
Chemical Reactions Analysis
The compound, being a derivative of pyrrole, can undergo various chemical reactions. For instance, the Paal–Knorr reaction was used in its synthesis . Other reactions could involve the trifluoromethyl group or the amine group, depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have developed various methods to synthesize new chemical compounds utilizing pyrrole-based structures similar to the chemical . These methodologies involve different reactions to produce compounds with potential applications in pharmacology, material science, and as ligands in chemical reactions. For instance, the synthesis of new polydentate tweezers ligands of amido-amine type, which contain pyrrole, bipyrrole, and dipyrrolylmethane fragments, has been achieved through reactions involving derivatives of α-pyrrolecarboxylic acids with o-phenylenediamine (Boev & Ustynyuk, 2007). Additionally, novel 1H-1-pyrrolylcarboxamides with potential pharmacological interest have been synthesized, indicating the versatility of pyrrole-based compounds in drug development (Bijev, Prodanova, & Nankov, 2003).
Antimicrobial Applications
Some synthesized pyrrole derivatives have been evaluated for their antimicrobial properties, indicating their potential use in medical applications. A study on the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents demonstrated the importance of heterocyclic rings in enhancing antibacterial and antifungal activity (Hublikar et al., 2019).
Material Science Applications
Research into novel fluorinated polyimides based on bis(ether amine) monomers similar in structure to the chemical of interest has led to the development of materials with exceptional solubility, low dielectric constants, and high thermal stability. These materials show promise for applications in advanced electronic and optical devices due to their outstanding properties (Chung, Tzu, & Hsiao, 2006).
Cancer Research
In the realm of cancer research, novel amide derivatives of pyrazole-containing compounds have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. This research highlights the potential of pyrrole-based compounds in designing new therapeutic agents for cancer treatment (Panneerselvam et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives, for instance, undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact readily with their targets, leading to various changes .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine may affect a broad range of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group, which is part of the compound’s structure, is known to play an increasingly important role in pharmaceuticals . This suggests that the trifluoromethyl group may influence the compound’s ADME properties and, consequently, its bioavailability.
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities . This suggests that this compound may have a wide range of molecular and cellular effects.
Action Environment
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that environmental factors may influence the action, efficacy, and stability of this compound.
Biochemische Analyse
Biochemical Properties
((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine plays a role in biochemical reactions by interacting with specific enzymes and proteins. The trifluoromethyl group in its structure can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation . For instance, the compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics . Additionally, this compound may form hydrogen bonds with proteins, influencing their conformation and activity .
Cellular Effects
The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors can trigger downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound may influence the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form stable complexes with enzymes and receptors . This can result in enzyme inhibition or activation, depending on the specific target. Additionally, the compound may modulate gene expression by interacting with transcription factors or epigenetic regulators . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure, with the trifluoromethyl group providing resistance to metabolic degradation . Prolonged exposure to environmental conditions may lead to gradual degradation, affecting its potency and efficacy . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes . At higher doses, the compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism . Additionally, the compound’s trifluoromethyl group can impact its metabolic stability and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound may utilize specific transporters to enter cells, where it can accumulate in certain compartments or organelles . Binding proteins can facilitate the compound’s distribution within tissues, affecting its localization and concentration . These interactions play a crucial role in determining the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . Alternatively, it may accumulate in the nucleus, influencing gene expression and chromatin structure . The subcellular localization of the compound is critical for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2/c1-9-6-11(8-18)10(2)19(9)13-5-3-4-12(7-13)14(15,16)17/h3-7H,8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXKJWTVDVZXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)
![[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451513.png)


![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)


